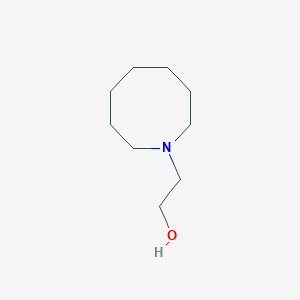
2-(Azocan-1-yl)ethanol
Cat. No. B8757051
Key on ui cas rn:
2056-40-8
M. Wt: 157.25 g/mol
InChI Key: CJKFAWZFSIOQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09078871B2
Procedure details


A solution of 1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane (9.13 g, 33.7 mmol) and TBAF (1M in THF, 36 mmol) was stirred at room temperature overnight. The mixture was concentrated and purified on a silica gel column (eluting with DCM/MeOH=30/1-50/1) to afford 2-(azocan-1-yl)ethanol (1.96 g, 37%). 1H NMR (DMSO-d6): δ 4.33 (br s, 1H), 3.45 (t, 2H), 2.53 (m, 6H), 1.54 (m, 10H); LCMS: 158 (M+H)+.
Name
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane
Quantity
9.13 g
Type
reactant
Reaction Step One


Yield
37%
Identifiers


|
REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH2:10][N:11]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[N:11]1([CH2:10][CH2:9][OH:8])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Inputs


Step One
|
Name
|
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane
|
|
Quantity
|
9.13 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1CCCCCCC1
|
|
Name
|
|
|
Quantity
|
36 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified on a silica gel column (eluting with DCM/MeOH=30/1-50/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCCCC1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.96 g | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 37% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
